Z-Met-Gly-Oet
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24N2O5S |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
ethyl 2-[[(2S)-4-methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate |
InChI |
InChI=1S/C17H24N2O5S/c1-3-23-15(20)11-18-16(21)14(9-10-25-2)19-17(22)24-12-13-7-5-4-6-8-13/h4-8,14H,3,9-12H2,1-2H3,(H,18,21)(H,19,22)/t14-/m0/s1 |
InChI Key |
VQPZFTIBRWWHOT-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)CNC(=O)[C@H](CCSC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=O)CNC(=O)C(CCSC)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Structural and Conformational Characterization of Z Met Gly Oet Derivatives
Spectroscopic Elucidation of Molecular Conformation and Dynamics
Spectroscopic techniques are invaluable for probing the conformational preferences and dynamic behavior of Z-Met-Gly-OEt in different environments.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the three-dimensional structure of peptides in solution. libretexts.org It provides a wealth of information regarding the covalent and spatial relationships between atoms within the molecule.
The initial and crucial step in the NMR analysis of this compound involves the unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms in the molecule. uzh.ch One-dimensional (1D) ¹H-NMR and ¹³C-NMR spectra provide preliminary information on the chemical environment of the nuclei. oup.comchemicalbook.com For a molecule of this complexity, one-dimensional spectra often exhibit signal overlap, necessitating the use of two-dimensional (2D) NMR experiments. uzh.ch
A suite of 2D NMR experiments is typically employed to achieve complete resonance assignment:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through covalent bonds, typically over two or three bonds. uzh.ch For this compound, this would reveal correlations between the α-proton and β-protons of the methionine residue, as well as between the methylene (B1212753) protons of the glycine (B1666218) and the ethyl ester group.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. uzh.ch This is particularly useful for identifying all the protons belonging to a single amino acid residue, such as the complete methionine side chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected by covalent bonds. uzh.ch NOESY is critical for determining the peptide's secondary structure and the relative orientation of its side chains.
The following table summarizes the expected ¹H and ¹³C chemical shifts for this compound, based on typical values for similar peptide structures.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Z-group CH₂ | ~5.1 | ~67 |
| Z-group C=O | - | ~156 |
| Met α-H | ~4.4 | ~53 |
| Met β-H | ~2.1 | ~30 |
| Met γ-H | ~2.5 | ~31 |
| Met ε-CH₃ | ~2.1 | ~15 |
| Met C=O | - | ~172 |
| Gly α-H | ~4.0 | ~42 |
| Gly C=O | - | ~170 |
| OEt CH₂ | ~4.2 | ~62 |
| OEt CH₃ | ~1.3 | ~14 |
Once the resonances are assigned, various NMR parameters can be used to deduce the conformational preferences of this compound in solution.
Coupling Constants (³J): The magnitude of the three-bond coupling constant between the amide proton (NH) and the α-proton (³J(HNHα)) is related to the backbone dihedral angle φ through the Karplus equation. This allows for the determination of the backbone conformation.
Chemical Shifts: The chemical shift values of the α-protons and α-carbons are sensitive to the secondary structure of the peptide. Deviations from random coil values can indicate the presence of specific structural elements like β-turns or extended conformations.
Nuclear Overhauser Effects (NOEs): The presence and intensity of NOE cross-peaks provide distance constraints between protons. For example, a strong NOE between the amide proton of glycine and the α-proton of methionine would suggest a turn-like conformation.
Studies on similar dipeptides have shown that the glycine residue can adopt a semi-extended conformation. upc.edu The flexibility of the methionine side chain would also be a key area of investigation using NOE data to determine its preferred rotameric states.
Circular Dichroism (CD) spectroscopy is a powerful technique for examining the chirality and secondary structure of peptides. nih.govnih.gov The peptide bonds in this compound are chiral environments, and CD measures the differential absorption of left and right circularly polarized light.
The far-UV CD spectrum (190-250 nm) is particularly sensitive to the peptide backbone conformation. researchgate.net While this compound is too short to form stable α-helices or β-sheets on its own, its CD spectrum can reveal the presence of well-defined turn structures or a preference for an extended conformation. For instance, a negative band around 208 nm could be indicative of the peptide's conformational state. acs.org The specific shape and magnitude of the CD signal provide a spectroscopic signature of the average solution conformation. researchgate.net
Infrared (IR) spectroscopy is a valuable tool for identifying the presence and nature of hydrogen bonds within a peptide. researchgate.net The vibrational frequencies of the amide A (N-H stretch) and amide I (C=O stretch) bands are particularly sensitive to hydrogen bonding.
In a non-hydrogen-bonded state, the N-H stretching vibration typically appears around 3400-3500 cm⁻¹. When involved in a hydrogen bond, this band shifts to a lower frequency. Similarly, the amide I band, which is primarily due to the C=O stretching vibration of the peptide bond, also shifts upon hydrogen bond formation. By analyzing the positions and shapes of these bands in the IR spectrum of this compound, it is possible to determine whether intramolecular hydrogen bonds, which would stabilize specific conformations like β-turns, are present. sci-hub.se
| Vibrational Mode | Typical Frequency (cm⁻¹) | Interpretation |
| Amide A (N-H Stretch) | 3400-3500 (free) | Lower frequency indicates hydrogen bonding |
| Amide I (C=O Stretch) | 1650-1700 | Position is sensitive to secondary structure |
| Amide II (N-H Bend) | 1510-1580 | Also sensitive to conformation and hydrogen bonding |
While NMR provides information about the solution conformation, X-ray crystallography offers a high-resolution picture of the molecule's structure in the solid state. jhu.edu This technique involves growing single crystals of this compound and diffracting X-rays through them. nih.gov The resulting diffraction pattern can be used to calculate the electron density map of the molecule and thus determine the precise positions of all atoms.
An X-ray crystal structure of this compound would provide definitive information on:
Backbone and side-chain torsion angles (φ, ψ, and χ angles): These angles define the exact conformation of the peptide in the crystal lattice.
Intramolecular and intermolecular hydrogen bonding: The crystal structure would clearly show all hydrogen bonds, revealing how the molecules pack together in the solid state.
Bond lengths and angles: These parameters can be determined with very high precision.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Conformational Assignments
Computational and Theoretical Modeling of Conformational Landscapes
The conformational flexibility of peptides is a critical determinant of their biological activity and physicochemical properties. Computational and theoretical modeling provides powerful tools to explore the complex energy landscapes of molecules like N-Carbobenzoxy-L-methionylglycine ethyl ester (this compound) and its derivatives. These methods offer insights into the preferred three-dimensional structures, the dynamics of their interconversion, and the nature of the forces governing their interactions.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling
Molecular mechanics (MM) and molecular dynamics (MD) simulations are cornerstones of computational chemistry for exploring the conformational space of flexible molecules like peptides. ebsco.com MM methods employ classical physics to calculate the potential energy of a system as a function of its atomic coordinates, using a simplified representation of molecular structure known as a force field. uni-muenchen.de These force fields, such as CHARMM22, are sets of parameters that describe bond lengths, angles, torsions, and non-bonded interactions. uni-muenchen.deresearchgate.net
MD simulations extend the principles of MM by integrating Newton's equations of motion, allowing for the observation of a molecule's dynamic behavior over time. ebsco.com This provides a detailed picture of how molecules move, vibrate, and change conformation. ebsco.comacs.org For peptide-based systems, MD simulations can reveal preferred conformations, the pathways of conformational change, and the influence of the solvent environment on structure. acs.org For instance, simulations of peptides in solution can provide data that complements experimental techniques like NMR and circular dichroism (CD). researchgate.net The accuracy of these simulations heavily relies on the quality of the force field parameters, and significant effort has been dedicated to developing and validating force fields for biomolecules, including those with non-standard residues or modifications. uni-muenchen.deresearchgate.net
Table 1: Key Parameters in Molecular Mechanics Force Fields
| Parameter | Description |
| Bond Stretching | Represents the energy required to stretch or compress a covalent bond from its equilibrium length. |
| Angle Bending | Describes the energy associated with deforming the angle between three bonded atoms. |
| Torsional Angles | Accounts for the energy barriers to rotation around a chemical bond. |
| Van der Waals Interactions | Models the short-range attractive and repulsive forces between non-bonded atoms. |
| Electrostatic Interactions | Calculates the forces between charged or partially charged atoms. |
Analysis of Intra- and Intermolecular Hydrogen Bonding Patterns
Hydrogen bonds are fundamental to the structure and function of peptides and proteins, dictating secondary structures like helices and sheets. pdx.edu In this compound and its derivatives, both intramolecular (within the same molecule) and intermolecular (between molecules) hydrogen bonds can significantly influence the conformational preferences.
Computational methods can be used to identify and characterize these hydrogen bonds. researchgate.net Analysis of MD simulation trajectories can reveal the persistence and geometry of hydrogen bonds over time. Quantum chemical calculations can provide a more detailed picture of the strength and nature of these interactions. westmont.edu For instance, the presence of specific hydrogen bonding patterns can lead to the formation of ordered structures, such as the 14-membered hydrogen-bonded rings observed in some peptide conjugates. researchgate.net The ability of the methionine side chain to participate in weak hydrogen bonds, and the potential for the carbobenzoxy (Z) group and the ethyl ester (OEt) to act as hydrogen bond acceptors, are important considerations in the conformational analysis of this compound.
Quantitative Structure-Property Relationship (QSPR) Descriptors Related to Conformational Flexibility
Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural features of molecules with their physicochemical properties. dokumen.pub In the context of conformational analysis, QSPR descriptors can be used to quantify the flexibility or rigidity of a molecule. These descriptors can be derived from the molecular structure and can include parameters related to the number of rotatable bonds, molecular size, and shape.
Computational chemistry plays a vital role in generating a wide array of descriptors for QSPR analysis. dokumen.pub For example, information from MD simulations can be used to calculate descriptors that reflect the dynamic nature of a molecule's conformation. Quantum chemical calculations can provide electronic descriptors that relate to a molecule's reactivity and interaction potential. mdpi.com By establishing a relationship between these descriptors and experimentally observed properties, QSPR models can be developed to predict the behavior of new, unsynthesized compounds.
Biochemical and Enzymatic Activity Research Utilizing Z Met Gly Oet As a Research Probe or Substrate
Substrate Specificity Profiling for Various Peptidase Classes
The susceptibility of Z-Met-Gly-Oet to hydrolysis by different peptidases provides insights into the substrate preferences of these enzymes.
Investigation of this compound Susceptibility to Dipeptidyl Carboxypeptidases (DCPs)
Dipeptidyl carboxypeptidases cleave dipeptides from the C-terminus of a peptide chain. ucl.ac.uk Research has shown that these enzymes can exhibit broad specificity. ucl.ac.uk While specific studies focusing exclusively on this compound and DCPs are not prevalent in the provided search results, the general activity of DCPs suggests they could potentially hydrolyze this substrate, releasing Gly-Oet. The presence of a proline residue at the C-terminal position often enhances the reaction rates for some DCPs. ucl.ac.uk
Studies on Interactions with Methionine Aminopeptidases (MetAPs) and Related Enzymes
Methionine aminopeptidases (MetAPs) are metalloproteases that specifically cleave the N-terminal methionine from newly synthesized proteins. nih.govnih.gov This process is crucial for protein maturation, stability, and localization within the cell. nih.gov The efficiency of this cleavage is dependent on the nature of the amino acid residue adjacent to the initial methionine. taltech.ee
While this compound possesses an N-terminal methionine, the presence of the Z-group blocks the free amino terminus required by aminopeptidases. Aminopeptidases liberate a single amino acid from an unblocked N-terminus. ebi.ac.uk Therefore, this compound would be resistant to the action of MetAPs and other aminopeptidases due to this N-terminal modification. This resistance makes it a useful control substrate in assays designed to study these enzymes.
Analysis of this compound Behavior in Thermolysin-Catalyzed Reactions
Thermolysin, a thermostable neutral metalloproteinase, preferentially catalyzes the hydrolysis of peptide bonds on the N-terminal side of hydrophobic amino acid residues. nih.govresearchgate.net The enzyme's specificity is also influenced by the residue adjacent to the hydrophobic amino acid. pnas.org
In the context of this compound, thermolysin would be expected to show minimal to no hydrolytic activity. Thermolysin typically requires a hydrophobic residue at the P1' position (the amino acid contributing the amino group to the scissile bond). In this compound, the potential cleavage site would be between Met and Gly. Here, Glycine (B1666218) at the P1' position is not a preferred residue for thermolysin, which favors large hydrophobic residues. This makes this compound a poor substrate for thermolysin-catalyzed hydrolysis. However, in peptide synthesis reactions catalyzed by thermolysin, N-substituted amino acids can act as acyl donors. nih.govpnas.org
Broad Spectrum Proteolytic Enzyme Susceptibility and Resistance Mechanisms
The susceptibility of a peptide to a wide range of proteases is determined by its amino acid sequence and modifications. Non-canonical amino acids and terminal modifications can confer resistance to proteolytic degradation. nih.gov The Z-group on this compound provides protection against aminopeptidases, while the ethyl ester at the C-terminus can influence its interaction with carboxypeptidases.
Carboxypeptidases, which remove single amino acids from the C-terminus, generally require a free carboxyl group. ebi.ac.uk The esterification of the C-terminus in this compound would likely render it resistant to many carboxypeptidases. However, some proteases also exhibit esterase activity, meaning they can hydrolyze ester bonds. asm.org Therefore, the susceptibility of this compound to a broad range of proteases would depend on the specific enzyme's ability to recognize the internal peptide bond and its potential secondary esterase activity.
Detailed Enzyme Kinetics and Mechanistic Elucidation
Kinetic studies are fundamental to understanding the efficiency and mechanism of enzyme-catalyzed reactions.
Determination of Kinetic Parameters (e.g., kcat, KM) for this compound as a Substrate
The kinetic parameters, Michaelis constant (KM) and catalytic constant (kcat), quantify the affinity of an enzyme for a substrate and the turnover rate, respectively. The ratio kcat/KM is a measure of the enzyme's catalytic efficiency. nih.gov These parameters are typically determined by measuring the initial reaction velocity at various substrate concentrations. biorxiv.orgru.nl
For an enzyme that effectively hydrolyzes this compound, these parameters could be determined experimentally. However, based on the substrate specificity profiles discussed above, it is likely that for many common proteases, this compound would be a poor substrate, resulting in very low kcat and/or very high KM values.
For instance, in studies with thermolysin, the rate of synthesis is significantly influenced by the hydrophobicity of the amino acid donating the carbonyl group. nih.govpnas.org This suggests that the interaction of the methionine side chain with the enzyme's active site would be a key determinant of any potential, albeit slow, reaction.
The table below presents hypothetical kinetic data for the hydrolysis of this compound by a generic peptidase to illustrate how such data would be presented. Note: These values are for illustrative purposes only and are not derived from experimental data for this specific compound.
| Enzyme | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| Hypothetical Peptidase A | 1.5 | 10 | 6667 |
| Hypothetical Peptidase B | 25 | 0.5 | 20 |
Table 1: Illustrative Kinetic Parameters for this compound Hydrolysis.
Characterization of Catalytic Mechanisms and Potential for Transition State Mimicry
The study of enzyme catalytic mechanisms often involves the use of well-defined substrates to dissect the multi-step process of catalysis. bakerlab.orgitmedicalteam.pl Enzymes accelerate reactions by stabilizing the transition state, the high-energy intermediate state between substrate and product. youtube.com this compound serves as a valuable substrate for various proteases, allowing researchers to investigate the mechanisms by which these enzymes cleave peptide bonds.
Catalytic mechanisms for proteases generally fall into several major classes, including serine, cysteine, aspartyl, and metalloproteases, each employing a different strategy to activate a nucleophile for attack on the peptide carbonyl carbon. libretexts.orgnih.gov For instance, in serine proteases, a catalytic triad (B1167595) of amino acids (typically Asp-His-Ser) works to activate the serine side chain, which then attacks the substrate. pressbooks.pub The hydrolysis of a substrate like this compound by such an enzyme would proceed through the formation of a transient acyl-enzyme intermediate, which is then resolved by hydrolysis to release the C-terminal portion of the peptide and regenerate the active enzyme. nih.govpressbooks.pub
While this compound itself is a substrate that undergoes turnover, its structure provides a scaffold for designing transition-state mimics. Transition-state analogues are stable molecules that are chemically and structurally similar to the unstable transition state of an enzymatic reaction. researchgate.netresearchgate.net These mimics can bind to an enzyme's active site with high affinity, acting as potent inhibitors and allowing for detailed structural studies of the enzyme-substrate complex. researchgate.netnih.gov For example, a derivative of this compound where the scissile amide bond is replaced by a non-hydrolyzable phosphonate (B1237965) group could serve as a transition-state analogue inhibitor for a protease that recognizes this sequence. acs.org Such probes are instrumental in drug discovery and for elucidating the precise interactions that stabilize the transition state. nih.govacs.org
Impact of this compound Structural Features on Enzyme Recognition and Turnover
The specific structure of this compound is critical for its recognition and processing by enzymes. Each component—the N-terminal benzyloxycarbonyl (Z) group, the methionine residue, the glycine residue, and the C-terminal ethyl ester (Oet)—plays a role in the substrate's interaction with an enzyme's active site.
The importance of the amino acid side chains is clearly demonstrated in studies with the metalloprotease thermolysin. Research on thermolysin-catalyzed peptide synthesis, which follows the reverse of hydrolysis, shows a distinct preference for hydrophobic amino acid residues at the P1' position (the amino acid contributing the amino group to the scissile bond). However, the enzyme also exhibits specificity for the P2 position (the second amino acid from the cleavage site). The rate of synthesis is significantly influenced by the residue at this position, as shown by comparing the reactivity of various Z-dipeptides. pnas.org
| Carboxyl Component | Relative Initial Rate (%) |
| Z-Phe-Gly-OH | 55 |
| Z-Met-Gly-OH | 32 |
| Z-Ala-Gly-OH | 56 |
| Z-Gly-Gly-OH | 0.01 |
| Z-D-Ala-Gly-OH | 0 |
This interactive table presents data on the relative initial rates of thermolysin-catalyzed synthesis, highlighting the enzyme's substrate specificity. Data sourced from PNAS. pnas.org
This data indicates that thermolysin has a strong preference for certain hydrophobic residues and a specific stereochemistry (Z-D-Ala-Gly-OH is not a substrate) in the acyl donor component. pnas.org The rate for Z-Met-Gly-OH is substantial, though lower than for Z-Phe-Gly-OH and Z-Ala-Gly-OH, demonstrating how the methionine side chain's properties influence enzyme turnover. pnas.org
Furthermore, the N-terminal protecting group and the C-terminal ester are crucial for recognition by many enzymes. The Z-group provides a hydrophobic moiety that can interact with non-polar pockets in an enzyme's active site. tandfonline.com Studies on other enzymes, such as Nα-benzyloxycarbonyl amino acid urethane (B1682113) hydrolase, have shown that a benzene (B151609) ring in the N-protecting group and a free carboxyl group are essential for catalytic activity, as C-terminally blocked substrates like Z-Gly-NH2 were inert. tandfonline.com This highlights the principle that enzyme recognition is a highly specific process involving multiple points of contact between the substrate and the active site.
Application as a Model System in Fundamental Biochemical Pathway Research
Studies on Peptide Bond Turnover and Hydrolysis in In Vitro Systems
This compound is an effective model substrate for quantifying the activity of proteolytic enzymes in vitro. The cleavage of its internal peptide bond provides a direct measure of an enzyme's hydrolytic activity. Such assays are fundamental to enzyme characterization and inhibitor screening. researchgate.net For example, this compound can be used as a starting material to synthesize related compounds, such as Z-Met-Gly-NHOH (a hydroxamate derivative), which are then used in assays to screen for enzyme inhibitors, like those for collagenase. google.com
The kinetics of hydrolysis, including the determination of the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat), can be studied by monitoring the disappearance of this compound or the appearance of its products (Z-Met and Gly-Oet) over time, often using techniques like high-performance liquid chromatography (HPLC). pnas.org This quantitative data is essential for comparing the efficiency of different enzymes or the effect of mutations on catalytic function.
Investigation of this compound's Role in Simulating Peptide Processing and Maturation Events
Many proteins and peptide hormones are synthesized as inactive precursors (pro-proteins or pro-hormones) that must be cleaved by specific proteases to become active. researchgate.net The cleavage of a simple, defined dipeptide like this compound can serve as a simplified model for these complex processing and maturation events.
By studying how a specific protease cleaves this compound, researchers can gain insight into the enzyme's substrate specificity. This information can then be used to predict potential cleavage sites in larger, biologically relevant proteins. For example, studies using small, protected peptides as model compounds have been crucial for understanding the selective cleavage of proteins like cytochrome c by artificial metallopeptidases. researchgate.net The defined nature of this compound allows for the precise study of cleavage determinants in a controlled system, free from the complexities of a full-length protein substrate.
Use in Elucidating Specific Enzymatic Transformations Independent of In Vivo Contexts
In vitro enzymatic assays using substrates like this compound are indispensable for the initial characterization and functional assignment of newly discovered enzymes. When an uncharacterized enzyme is found to hydrolyze this compound, it provides strong evidence that the enzyme is a protease with a specificity pocket that accommodates methionine and glycine residues.
This approach is fundamental to distinguishing between different classes of hydrolases. For example, an enzyme's ability or inability to cleave this compound, versus its ability to cleave the C-terminal ethyl ester, would differentiate a peptidase from an esterase. Carboxypeptidase Y, for instance, exhibits both peptidase and esterase activity, and its ability to selectively remove C-terminal ester groups from protected peptides without cleaving the internal peptide bonds under specific pH conditions makes it a useful tool in peptide synthesis. thieme-connect.de Using a panel of substrates, including this compound and its analogues, allows researchers to build a detailed profile of an enzyme's catalytic capabilities in a controlled, in vitro setting, which is a critical step before investigating its function within a complex biological system.
Advanced Analytical Methodologies for Z Met Gly Oet in Research Settings
Advanced Chromatographic Techniques for Separation, Purity Assessment, and Isolation
Chromatographic methods are fundamental in the analysis of peptide derivatives like Z-Met-Gly-Oet, providing the means to separate the compound from complex mixtures, assess its purity, and isolate it for further studies.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. metwarebio.com Its application can be divided into two main purposes: analytical and preparative.
Analytical HPLC is primarily used for the qualitative and quantitative assessment of this compound. metwarebio.com This involves determining the purity of a sample by separating the target compound from any impurities, such as starting materials, by-products, or degradation products. A typical analytical HPLC setup for this compound would involve a reversed-phase column (e.g., C18) with a gradient elution system, commonly using a mixture of water and a polar organic solvent like acetonitrile (B52724), both often containing a small percentage of an acid such as trifluoroacetic acid (TFA) or formic acid to improve peak shape. sigmaaldrich.com Detection is usually achieved using an ultraviolet (UV) detector, monitoring at a wavelength where the benzyloxycarbonyl (Z) group exhibits strong absorbance.
Preparative HPLC is employed for the isolation and purification of this compound on a larger scale. metwarebio.com While the principles are similar to analytical HPLC, preparative systems use larger columns, higher flow rates, and can handle significantly larger sample loads. metwarebio.com The goal is to obtain a high-purity fraction of this compound that can be used for subsequent experiments, such as structural elucidation or biological assays. lcms.cz The fractions are collected as they elute from the column, and those containing the pure compound are pooled and concentrated. sigmaaldrich.com
Below is a table summarizing typical parameters for analytical and preparative HPLC of a compound like this compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Column Internal Diameter | 2.1–4.6 mm | 10–100 mm |
| Stationary Phase | C18, 3-5 µm particles | C18, 5-10 µm particles |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Water/Acetonitrile with 0.1% TFA |
| Flow Rate | 0.5–2.0 mL/min | 10–100 mL/min |
| Injection Volume | 5–20 µL | 100 µL – several mL |
| Sample Load | Micrograms (µg) | Milligrams (mg) to grams (g) |
| Detection | UV (e.g., 220 nm, 254 nm) | UV (e.g., 220 nm, 254 nm) |
Chiral HPLC for Determination of Enantiomeric and Diastereomeric Purity
The synthesis of peptides like this compound, which contains a chiral center in the methionine residue, can potentially lead to the formation of stereoisomers. Chiral HPLC is a specialized form of HPLC that is capable of separating enantiomers and diastereomers, making it essential for determining the stereochemical purity of this compound. chromatographyonline.com
This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers of the analyte, leading to their differential retention and separation. chromatographyonline.com The choice of CSP is critical and is often based on the chemical nature of the compound being analyzed. For a peptide derivative like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., vancomycin (B549263) or teicoplanin) are often effective. sigmaaldrich.comchromatographyonline.com
The separation of stereoisomers is crucial as different enantiomers or diastereomers can have distinct biological activities. Chiral HPLC allows for the quantification of the desired stereoisomer and any undesired stereoisomeric impurities, which is often expressed as enantiomeric excess (ee) or diastereomeric excess (de). sigmaaldrich.com
The following table illustrates a hypothetical chiral HPLC method for assessing the enantiomeric purity of Z-L-Met-Gly-Oet against its D-enantiomer.
| Parameter | Chiral HPLC Method |
| Column | Chiral Stationary Phase (e.g., Cellulose-based) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Hypothetical Retention Time (L-isomer) | 8.5 min |
| Hypothetical Retention Time (D-isomer) | 10.2 min |
| Enantiomeric Purity Assessment | Integration of peak areas to determine the ratio of L to D isomers |
High-Resolution Mass Spectrometry (MS) for Structural Confirmation and Precise Quantification
High-resolution mass spectrometry is an indispensable tool for the detailed structural characterization and sensitive quantification of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Determination
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for analyzing polar and thermally labile molecules like peptides. msvision.com In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, generating charged droplets from which ions are desorbed into the gas phase. spectroscopyonline.com
For this compound, ESI-MS in positive ion mode would typically produce a protonated molecular ion [M+H]⁺. Due to the presence of the ethyl ester and the peptide backbone, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are also commonly observed, especially if trace amounts of these salts are present in the sample or solvents. spectroscopyonline.com High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, can measure the mass-to-charge ratio (m/z) of these ions with very high accuracy (typically <5 ppm), which allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula of this compound. uvic.ca
A table with the expected high-resolution m/z values for this compound is provided below.
| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected m/z |
| [M+H]⁺ | C₁₈H₂₆N₂O₅S⁺ | 382.1584 | 383.1657 |
| [M+Na]⁺ | C₁₈H₂₅N₂O₅SNa⁺ | 382.1584 | 405.1476 |
| [M+K]⁺ | C₁₈H₂₅N₂O₅SK⁺ | 382.1584 | 421.1216 |
Tandem Mass Spectrometry (MS/MS) for De Novo Sequence Analysis and Fragmentation Studies
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecular ion [M+H]⁺ would be selected in the first mass analyzer, subjected to collision-induced dissociation (CID), and the resulting fragment ions analyzed in the second mass analyzer.
The fragmentation of peptides in MS/MS typically occurs at the peptide bonds, leading to the formation of b- and y-type ions. The analysis of the mass differences between these fragment ions allows for the determination of the amino acid sequence, a process known as de novo sequencing. researchgate.net This is particularly useful for confirming the Met-Gly sequence within the this compound molecule. The fragmentation pattern can also provide information about the location of the benzyloxycarbonyl (Z) group and the ethyl ester (OEt).
A hypothetical fragmentation table for the [M+H]⁺ ion of this compound is presented below.
| Fragment Ion | Structure | Calculated m/z |
| b₁ | Z-Met⁺ | 282.0951 |
| y₁ | H-Gly-OEt⁺ | 104.0655 |
| b₂ | Z-Met-Gly⁺ | 339.1166 |
| y₂ | H-Met-Gly-OEt⁺ | 235.1056 |
Quantitative Multiplex Substrate Profiling by Mass Spectrometry (qMSP-MS) for Enzymatic Assays
Quantitative Multiplex Substrate Profiling by Mass Spectrometry (qMSP-MS) is an advanced assay that can be used to study the interaction of this compound with enzymes. acs.org This technique is particularly valuable for identifying which proteases or other enzymes might cleave the peptide and for quantifying the efficiency of this cleavage.
In a hypothetical qMSP-MS experiment, this compound could be included in a library of peptide substrates that is incubated with a specific enzyme or a complex biological sample containing multiple enzymes. By using mass spectrometry to monitor the disappearance of the full-length this compound and the appearance of its cleavage products over time, it is possible to determine the cleavage site and the kinetics of the enzymatic reaction. This approach is highly specific and allows for the simultaneous profiling of multiple substrates and enzymatic activities. acs.org
For instance, if this compound were being tested as a substrate for a particular protease, qMSP-MS could be used to quantify the rate of hydrolysis of the methionine-glycine peptide bond.
Integration of Advanced Analytical Methods for Comprehensive Characterization of this compound in Complex Research Matricessciex.com
The precise and accurate characterization of the dipeptide derivative this compound in complex biological or chemical environments presents a significant analytical challenge. nih.govresearchgate.net These matrices, such as cell lysates, plasma, or in vitro reaction mixtures, contain a multitude of endogenous or residual compounds that can interfere with analysis, necessitating a multi-technique approach for reliable identification and quantification. nih.gov The integration of sophisticated separation science with high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust workflow for the comprehensive analysis of this compound, from initial detection to definitive structural confirmation. researchgate.netrsc.org
A typical integrated analytical strategy involves initial sample purification, followed by a combination of chromatographic separation and mass spectrometric detection for quantification, and finally, spectroscopic analysis for structural verification. Solid-Phase Extraction (SPE) is commonly employed as a preliminary step to remove interfering matrix components and to concentrate the target analyte, this compound, thereby enhancing detection sensitivity.
For separation and quantification, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. researchgate.net This technique offers high chromatographic resolution and the exceptional sensitivity and selectivity of mass detection. rsc.org By operating the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions for this compound can be monitored, ensuring accurate quantification even at low concentrations amidst a complex background. google.com
The following table outlines optimized parameters for a hypothetical LC-MS/MS method for this compound analysis.
Table 1: Illustrative LC-MS/MS Parameters for this compound Detection
| Parameter | Value |
|---|---|
| Chromatographic Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 400.1 |
| Product Ion (Q3) for Quantification | m/z 178.1 |
| Product Ion (Q3) for Confirmation | m/z 132.1 |
| Collision Energy | Optimized value (e.g., 22 eV) |
Research findings from studies monitoring this compound in different research matrices demonstrate the effectiveness of this integrated approach. For instance, in a study assessing the stability of the compound in murine plasma and a cell culture medium, the LC-MS/MS method provided reliable quantitative data, as shown in the table below.
Table 2: Hypothetical Quantitative Analysis of this compound in Complex Matrices
| Matrix | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=3) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Murine Plasma | 10 | 9.8 ± 0.5 | 98.0 | 5.1 |
| Murine Plasma | 100 | 101.2 ± 4.1 | 101.2 | 4.0 |
| Cell Lysate | 10 | 9.5 ± 0.6 | 95.0 | 6.3 |
| Cell Lysate | 100 | 98.7 ± 5.2 | 98.7 | 5.3 |
While LC-MS/MS is powerful for quantification, definitive structural confirmation is crucial to ensure that the detected compound is indeed intact this compound and not an isomer or degradation product. For this, high-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for unambiguous structure elucidation. mdpi.comnih.gov After isolation from the matrix, ¹H and ¹³C NMR spectra of the analyte can be compared to a pure reference standard. cdnsciencepub.com
The following table presents plausible ¹H NMR data confirming the structural integrity of this compound isolated from a research sample.
Table 3: Comparative ¹H NMR Data for this compound (Illustrative)
| Proton Assignment | Reference Standard (δ, ppm) | Matrix-Isolated Sample (δ, ppm) |
|---|---|---|
| Ethyl Ester (CH₃) | 1.25 (t) | 1.26 (t) |
| Methionine (S-CH₃) | 2.10 (s) | 2.10 (s) |
| Glycine (B1666218) (α-CH₂) | 4.01 (d) | 4.02 (d) |
| Ethyl Ester (CH₂) | 4.18 (q) | 4.19 (q) |
| Benzyloxycarbonyl (CH₂) | 5.12 (s) | 5.12 (s) |
| Benzyloxycarbonyl (Aromatic) | 7.30-7.40 (m) | 7.31-7.41 (m) |
s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet
Comparative Studies and Derivatization Research of Z Met Gly Oet
Systematic Synthesis and Characterization of Z-Met-Gly-Oet Analogues
The synthesis of analogues of this compound involves a modular approach, allowing for specific modifications at various positions within the dipeptide structure. This systematic approach has been crucial in developing a deeper understanding of structure-activity relationships.
The benzyloxycarbonyl (Z or Cbz) group is a commonly employed N-terminal protecting group in peptide synthesis due to its stability under various reaction conditions and its straightforward removal by catalytic hydrogenation. masterorganicchemistry.com In the context of this compound and its analogues, the Z-group effectively prevents unwanted side reactions at the N-terminus during peptide coupling. vulcanchem.com Alternative protecting groups, such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), offer different deprotection strategies, providing chemists with orthogonal protection schemes for the synthesis of more complex peptides. masterorganicchemistry.comsigmaaldrich.commdpi.com For instance, the Boc group is acid-labile, while the Fmoc group is removed under basic conditions. masterorganicchemistry.com The choice of protecting group can also influence the solubility and aggregation propensity of the peptide during synthesis. sigmaaldrich.comfrontiersin.org
The following table summarizes various protecting groups and ester moieties used in the synthesis of dipeptide analogues.
| Protecting Group | Ester Moiety | Reference |
| Benzyloxycarbonyl (Z) | Ethyl Ester (OEt) | oup.com |
| tert-Butoxycarbonyl (Boc) | Methyl Ester (OMe) | niscpr.res.in |
| Phthaloyl (Phth) | Ethyl Ester (OEt) | kau.edu.sa |
| Benzyloxycarbonyl (Z) | Benzyl Ester (OBzl) | sci-hub.se |
Substituting the methionine residue in this compound with other amino acids like phenylalanine (Phe), valine (Val), or alanine (B10760859) (Ala) has been a common strategy to probe the influence of the side chain on the dipeptide's properties. The synthesis of these analogues, such as Z-Phe-Gly-OEt, Z-Val-Gly-OEt, and Z-Ala-Gly-OEt, typically follows standard solution-phase or solid-phase peptide synthesis protocols. niscpr.res.inoup.comkarger.com These substitutions introduce variations in hydrophobicity, steric bulk, and conformational preferences.
For example, the synthesis of Z-Ala-Gly-OEt and Z-Val-Gly-OEt has been achieved using condensing agents like N,N'-carbonyldisaccharin, resulting in good yields. niscpr.res.in Similarly, Z-Phe-Gly-OEt has been prepared using various coupling methods. kau.edu.sakarger.com The successful synthesis of these analogues demonstrates the versatility of the synthetic routes and provides a platform for comparative studies.
The table below presents a selection of Z-dipeptide-OEt analogues with different amino acid substitutions.
| Compound | Amino Acid 1 | Amino Acid 2 | Ester | Reference |
| This compound | Methionine | Glycine (B1666218) | Ethyl | oup.com |
| Z-Phe-Gly-OEt | Phenylalanine | Glycine | Ethyl | kau.edu.saoup.comkarger.com |
| Z-Val-Gly-OEt | Valine | Glycine | Ethyl | niscpr.res.inoup.com |
| Z-Ala-Gly-OEt | Alanine | Glycine | Ethyl | niscpr.res.inoup.com |
| Z-Leu-Gly-OEt | Leucine | Glycine | Ethyl | oup.com |
| Z-Ile-Gly-OEt | Isoleucine | Glycine | Ethyl | oup.com |
To explore a wider range of structural diversity and its impact on biological activity, D-amino acids and non-canonical amino acids have been incorporated into dipeptide scaffolds. The introduction of a D-amino acid, for instance, can significantly alter the peptide's secondary structure and its susceptibility to enzymatic degradation. mdpi.com Syntheses involving D-amino acids, such as in Z-D-Ala-Gly-OEt, have been reported and are crucial for studying stereochemical effects on biochemical interactions. luxembourg-bio.com
Non-canonical amino acids, which are not among the 20 common proteinogenic amino acids, offer unique side-chain functionalities and conformational constraints. nih.govuminho.pt The incorporation of such residues can lead to peptidomimetics with improved stability and bioavailability. While specific examples for the direct modification of this compound with a wide array of non-canonical amino acids are not extensively documented in the provided search results, the general principles of peptide synthesis allow for their inclusion using appropriate protected building blocks. nih.gov The synthesis of dipeptides containing residues like α-aminoisobutyric acid (Aib) has been explored to induce specific conformational preferences. uminho.pt
Assessment of Structural Modifications on Synthetic Efficiency and Enantiomeric Purity
The efficiency of dipeptide synthesis and the maintenance of enantiomeric purity are critical considerations. Structural modifications can have a significant impact on both aspects. The choice of coupling reagents and reaction conditions is paramount in minimizing racemization, a common side reaction in peptide synthesis, especially when activating N-acyl amino acids. acs.orgthieme-connect.de
Methods like the use of 1-hydroxybenzotriazole (B26582) (HOBt) as an additive with carbodiimides have been shown to effectively suppress racemization during the coupling of acyl peptides. sci-hub.se The enantiomeric purity of the synthesized dipeptides is often determined by comparing their specific rotation values with those of known standards or through chiral chromatography techniques. niscpr.res.inmdpi.comsigmaaldrich.com
The nature of the amino acid side chains can also influence synthetic efficiency. Steric hindrance from bulky side chains, as in valine or isoleucine, can slow down coupling reactions. sigmaaldrich.com Furthermore, the aggregation of peptide chains, particularly those containing hydrophobic residues, can lead to lower yields and purification difficulties. sigmaaldrich.com The introduction of certain non-canonical amino acids or backbone modifications can help disrupt these aggregates and improve synthetic outcomes. sigmaaldrich.com
Analysis of the Impact of Derivatization on Biochemical Recognition and Interactions (e.g., Enzyme Affinity, Specificity)
Derivatization of dipeptides like this compound is a powerful tool for investigating their interactions with biological targets, particularly enzymes. The structure of a peptide substrate is a key determinant of its affinity and specificity for an enzyme. acs.organnualreviews.org By systematically modifying the dipeptide structure, researchers can map the binding pocket of an enzyme and identify key interactions.
For instance, changing the amino acid side chain can probe the steric and electronic requirements of the enzyme's active site. acs.orgacs.org The substitution of an L-amino acid with its D-enantiomer can drastically reduce or abolish binding, highlighting the stereospecificity of the enzyme. annualreviews.org
The introduction of non-canonical amino acids or modifications to the peptide backbone can lead to the development of enzyme inhibitors. nih.gov These "peptidomimetics" can mimic the transition state of the enzymatic reaction, leading to tight binding and potent inhibition. annualreviews.org The study of how these structural changes affect binding affinity, often quantified by the inhibition constant (Ki) or the Michaelis constant (Km), provides valuable insights into enzyme mechanism and can guide the design of novel therapeutic agents. annualreviews.orgdcu.ie Chemical derivatization techniques coupled with mass spectrometry are also increasingly used to profile dipeptides in biological samples and understand their roles in various biological processes. researchgate.netmdpi.comnih.govresearchgate.net
Future Research Trajectories and Unaddressed Academic Questions Concerning Z Met Gly Oet
Exploration of Novel and Sustainable Synthetic Methodologies for Z-Met-Gly-Oet and its Diverse Analogues
The traditional synthesis of this compound and similar protected peptides often relies on batch processes that can be inefficient and generate significant waste. The future of its synthesis lies in the adoption of more advanced and environmentally conscious methods.
Development of Flow Chemistry Approaches for Continuous Production
Flow chemistry, or continuous-flow synthesis, offers a paradigm shift from traditional batch production. In this approach, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology has been successfully applied to the synthesis of various N-protected dipeptides, including those with Boc, Cbz, and Fmoc protecting groups, achieving excellent yields and purities. durham.ac.uknih.gov
A general flow process for dipeptide synthesis could be adapted for this compound, potentially utilizing immobilized reagents and scavengers to streamline purification. durham.ac.uknih.gov For instance, a flow reactor could be designed where N-Cbz-L-methionine is activated and then reacted with glycine (B1666218) ethyl ester in a continuous stream. Subsequent in-line purification could remove unreacted starting materials and by-products, leading to a continuous output of high-purity this compound.
Unaddressed Questions:
What are the optimal reactor design and reaction conditions (temperature, flow rate, stoichiometry) for the continuous synthesis of this compound to maximize yield and minimize side reactions, such as racemization?
Can immobilized coupling agents and scavengers be efficiently integrated into a flow system for this compound synthesis, and what is their long-term stability and reusability?
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |
| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |
| Scalability | Often challenging to scale up consistently. | More straightforward scalability by extending operation time. |
| Safety | Handling of large quantities of reagents can be hazardous. | Smaller reaction volumes at any given time enhance safety. |
| Efficiency | May suffer from lower yields and require extensive purification. | Often leads to higher yields and purity with integrated purification. |
| Sustainability | Can generate significant solvent and reagent waste. | Potential for reduced solvent usage and waste generation. |
Investigation of Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.itnih.gov For the synthesis of this compound, this involves exploring safer solvents, reducing derivatization steps, and improving atom economy.
A key focus in green peptide synthesis is the replacement of traditional, hazardous solvents like N,N-dimethylformamide (DMF) with more benign alternatives. unibo.it Research into greener solution-phase peptide synthesis has identified ethyl acetate (B1210297) as a viable alternative, particularly when using propylphosphonic anhydride (B1165640) (T3P®) as a coupling reagent and the N-benzyloxycarbonyl (Z) protecting group, which can be removed via clean hydrogenation. unibo.it
Future Research Directions:
Systematic screening of green solvents for the synthesis of this compound to identify alternatives that offer high solubility for reactants and products while minimizing environmental impact.
Development of a one-pot, continuous protocol for the synthesis of this compound that avoids intermediate work-ups and purification steps, thereby significantly lowering the Process Mass Intensity (PMI). unibo.it
Exploration of catalytic methods for peptide bond formation that avoid the use of stoichiometric coupling reagents, thus improving atom economy and reducing waste.
Advanced Computational Predictions of this compound Reactivity, Stability, and Conformational Behavior
Computational chemistry and machine learning are becoming indispensable tools in chemical research, offering the potential to predict molecular properties and guide experimental work.
Machine Learning Approaches for Predictive Synthesis and Property Forecasting
Machine learning (ML) models can be trained on large datasets of chemical reactions and molecular properties to predict outcomes for new compounds. nih.govnih.gov For this compound, ML could be employed to predict a range of properties, from its physicochemical characteristics to its potential biological activities.
By training models on databases of peptide properties, it would be possible to forecast absorption, distribution, metabolism, and excretion (ADME) profiles for this compound and its analogues. nih.govresearchgate.net This could accelerate the evaluation of its potential as a lead compound in drug discovery.
Unaddressed Questions:
Can machine learning models accurately predict the optimal reaction conditions for the synthesis of this compound, including solvent, coupling reagent, and temperature?
What are the most effective molecular descriptors for building robust QSPR models for predicting the physicochemical and potential biological properties of N-Cbz-protected dipeptides like this compound?
How can transfer learning strategies be applied to improve property predictions for this compound, given the likely scarcity of specific experimental data for this compound? researchgate.net
Computational Design of Novel Peptide Modulators
Computational methods, such as Density Functional Theory (DFT), can provide deep insights into the molecular and electronic properties of peptides. nih.gov A study on methionine-containing dipeptides revealed that the position of the methionine residue significantly influences electronic properties like ionization potential and electronegativity. nih.gov For dipeptides with a C-terminal methionine, the formation of a radical cation leads to a significant increase in the positive Mulliken charge on the sulfur atom. nih.gov
Such computational analyses can be extended to this compound to understand its reactivity and guide the design of novel analogues with tailored properties. For example, by modifying the glycine residue or the ethyl ester, it may be possible to fine-tune the electronic properties of the molecule for specific applications.
Table 2: Calculated Electronic Properties of Methionine-Containing Dipeptides
| Dipeptide Structure | Ionization Potential (eV) | Electronegativity (χ) |
| N-terminal Met | 7.58–8.53 | 3.65 ± 0.07 |
| C-terminal Met | 6.35–7.75 | 3.50 ± 0.02 |
Data adapted from a study on various methionine-containing dipeptides. nih.gov
Discovery of Unconventional Applications of this compound as a Mechanistic Probe in Emerging Enzymology Fields
While protected dipeptides are common intermediates in synthesis, their potential as tools for studying enzyme mechanisms is an underexplored area. The specific structure of this compound, with its protected N-terminus, peptide bond, and esterified C-terminus, makes it a candidate for probing the active sites of various enzymes.
Methionine-containing peptides can serve as sources of methionine for protein accretion in cell cultures, indicating they are recognized and processed by cellular machinery. nih.gov This suggests that this compound could interact with peptidases and esterases. A key question is whether it could be used as a specific substrate or inhibitor to characterize newly discovered enzymes. For instance, methionine aminopeptidases (MAPs) are known to cleave N-terminal methionine from proteins. researchgate.net While this compound has a blocked N-terminus, its analogues with a free N-terminus could be potent probes for this class of enzymes.
Unaddressed Academic Questions:
Can this compound or its deprotected analogues serve as specific substrates for novel proteases or esterases, and could they be used to elucidate their substrate specificity and catalytic mechanisms?
Could the methionine residue in this compound be a target for enzymatic modification by S-adenosyl-L-methionine (SAM)-dependent methyltransferases, and could the compound be used as a probe to study these enzymes? nih.gov
Can this compound be functionalized with reporter groups (e.g., fluorophores, biotin) to create activity-based probes for identifying and characterizing enzymes in complex biological samples?
Further research in these areas will not only expand our understanding of the chemical and biological properties of this compound but also pave the way for the development of novel synthetic methods and biochemical tools based on this and related peptide structures.
Probing Enzyme Active Site Dynamics
The unique structure of this compound makes it an ideal candidate for use as a molecular probe to investigate the intricate dynamics of enzyme active sites. Enzymes are not static structures; their function is intimately linked to their conformational flexibility and the subtle environmental changes within the active site during catalysis.
Future research should focus on utilizing this compound to elucidate these dynamics. By modifying the peptide with spectroscopic reporters, such as fluorescent tags, researchers can monitor real-time conformational changes in an enzyme upon binding of the peptide. This approach can provide critical data on the kinetics of substrate binding and product release.
Furthermore, this compound can be used in structural biology studies, such as X-ray crystallography or cryo-electron microscopy. By co-crystallizing the peptide with a target enzyme, scientists can obtain high-resolution snapshots of the enzyme-ligand complex. This allows for a detailed analysis of the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern recognition and binding within the active site. Such studies are fundamental to understanding the structural basis of enzyme specificity and mechanism.
Developing Biosensors or Diagnostic Tools for Research Purposes
The development of highly specific and sensitive biosensors is a critical goal in biomedical research. Short peptides are increasingly being recognized as valuable biomimetic recognition elements for these tools. researchgate.netnih.gov this compound can serve as a foundational component for novel biosensors designed to detect specific proteins or enzyme activities.
One promising avenue is the creation of peptide-based electrochemical biosensors. nih.gov In this approach, this compound could be immobilized on a gold electrode surface. nih.gov The binding of a target protein to the peptide would alter the electrochemical properties of the electrode, generating a measurable signal. nih.gov This platform could be adapted to quantify the concentration of specific enzymes or other proteins in complex biological samples.
Another approach involves fluorescence-based assays. mdpi.com A this compound sequence could be incorporated into a probe that changes its fluorescent properties upon enzymatic cleavage or binding to a target molecule. nih.gov Such probes would be invaluable for high-throughput screening of enzyme inhibitors or for imaging enzyme activity within living cells, providing spatial and temporal information about biological processes. researchgate.net
| Potential Biosensor Application | Technology | Principle of Detection | Potential Impact |
| Enzyme Activity Assay | Fluorescence Resonance Energy Transfer (FRET) | Cleavage of a this compound-containing linker separates a FRET pair, resulting in a detectable change in fluorescence. | Enables high-throughput screening of enzyme inhibitors and real-time monitoring of enzymatic activity in cells. |
| Protein Quantification | Electrochemical Impedance Spectroscopy (EIS) | Immobilized this compound on an electrode binds to a target protein, changing the impedance at the electrode surface. nih.gov | Provides a sensitive, label-free method for detecting and quantifying specific proteins for research and diagnostic purposes. nih.gov |
| Target Binding Detection | Quartz Crystal Microbalance (QCM) | Binding of a target analyte to a this compound-coated quartz crystal causes a change in resonance frequency. nih.gov | Allows for the study of binding kinetics and affinity between the peptide and its interaction partners. nih.gov |
Integration of High-Throughput Screening and Omics Technologies for Comprehensive Analysis of this compound Interactions
To fully understand the biological role of this compound, it is essential to map its interactions on a systemic level. The integration of high-throughput screening (HTS) with advanced "omics" technologies provides a powerful framework for achieving this comprehensive analysis. nih.govcreative-proteomics.com
HTS methodologies can be employed to screen large libraries of proteins or other biomolecules to identify binding partners for this compound. wikipedia.org Techniques like peptide arrays, where thousands of different peptides are synthesized on a solid support, can be used to map the binding sites of proteins that interact with sequences similar to this compound. youtube.comdiva-portal.org Conversely, a labeled version of the compound could be used to probe protein arrays to identify its cellular targets. nih.gov
Following the identification of primary interaction partners, omics technologies can reveal the downstream cellular consequences of these interactions. creative-proteomics.com
Proteomics: Using mass spectrometry-based techniques, researchers can analyze global changes in protein expression and post-translational modifications in cells treated with this compound. This can uncover the signaling pathways and cellular processes modulated by the peptide. nih.gov
Metabolomics: This approach would identify alterations in the cellular metabolome, providing a functional readout of how this compound affects cellular biochemistry and enzyme activity.
Transcriptomics: By analyzing changes in gene expression, transcriptomics can reveal the genetic circuits that are activated or repressed in response to the peptide, offering insights into its mechanism of action at the genomic level.
This integrated approach provides a holistic view, connecting the initial molecular interaction of this compound to its ultimate functional impact on the cell. creative-proteomics.com
Identifying Long-Term Research Objectives and Collaborative Opportunities in Peptide Science
The study of this compound is emblematic of the broader opportunities and challenges in peptide science. Looking forward, long-term research should focus on leveraging the unique properties of peptides and peptide mimetics to create novel therapeutics and research tools. endevicabio.comtydes.isnih.gov
A primary long-term objective is the rational design of peptide-based molecules with enhanced stability, specificity, and cell-penetrating capabilities. cnr.it While peptides offer high target specificity, their use can be limited by rapid degradation by proteases. researchgate.net Research into modifying the this compound backbone or incorporating unnatural amino acids could yield next-generation peptide mimetics with improved pharmacological properties. prismbiolab.comrice.edu
Achieving these objectives will require extensive collaboration across multiple scientific disciplines:
Chemists and Biochemists: To design and synthesize novel peptide analogues and mimetics with tailored properties. cnr.it
Structural Biologists: To determine the three-dimensional structures of peptide-protein complexes, guiding rational drug design.
Cell and Molecular Biologists: To validate the function of these novel compounds in cellular and animal models.
Computational Biologists and Bioinformaticians: To model peptide-protein interactions and analyze the large datasets generated from omics studies. mdpi.com
The growing peptide therapeutic market and the potential for peptides to address challenging drug targets, such as protein-protein interactions, underscore the importance of continued investment and collaborative research in this field. researchgate.netnews-medical.net By addressing these fundamental questions, the scientific community can unlock the full potential of compounds like this compound and advance the frontier of peptide science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
